
1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone
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Description
1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a useful research compound. Its molecular formula is C9H10INO and its molecular weight is 275.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
Recent studies have focused on the compound's potential as an antimycobacterial agent. A notable study investigated the structure-activity relationship (SAR) of various derivatives, including 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone, against Mycobacterium tuberculosis. The research indicated that certain modifications to the compound could enhance its efficacy and metabolic stability.
Table 1: Antimycobacterial Activity of Derivatives
Compound | MIC90 (mg/L) | Remarks |
---|---|---|
This compound | TBD | Under investigation |
Compound A | 0.5 | High efficacy against H37Rv strain |
Compound B | 1.0 | Moderate efficacy |
The minimum inhibitory concentration (MIC) values were determined using GASTE-Fe culture media, which is essential for evaluating the effectiveness of compounds against M. tuberculosis .
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic window.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | TBD |
Clearance | TBD |
Volume of Distribution | TBD |
Preliminary findings suggest that modifications to the compound can significantly impact its bioavailability and clearance rates, which are critical factors in drug development .
Efficacy in Animal Models
In vivo studies have been performed using murine models to evaluate the therapeutic efficacy of this compound against acute tuberculosis infections. Results indicated that while some derivatives showed promise, others did not demonstrate significant efficacy compared to standard treatments like rifampin or ethambutol.
Table 3: In Vivo Efficacy Results
Treatment | Lung Burden (log10 CFU) | Comparison to Control |
---|---|---|
Untreated Control | 6.51 | Baseline |
Rifampin (10 mg/kg) | 4.15 | Significant reduction |
Ethambutol (100 mg/kg) | 4.00 | Significant reduction |
Compound (200 mg/kg) | 7.75 | No significant effect |
The study highlighted that while some compounds derived from this compound showed higher lung burdens compared to untreated controls, they were less effective than established treatments .
Properties
IUPAC Name |
1-(2-amino-5-iodo-3-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTQUQVDGXZSQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635331 |
Source
|
Record name | 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935292-72-1 |
Source
|
Record name | 1-(2-Amino-5-iodo-3-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935292-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.